Methacyne

Description

Methacyne (presumed to be a variant or misspelling of Metacycline based on regulatory and chemical nomenclature in the provided evidence) is a tetracycline-class antibiotic. Tetracyclines are broad-spectrum agents effective against Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Chlamydia and Rickettsia. It is structurally characterized by a four-ring carbocyclic skeleton with modifications that influence its pharmacokinetics and antibacterial spectrum.

Properties

CAS No. |

95548-36-0 |

|---|---|

Molecular Formula |

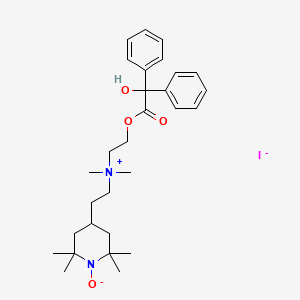

C29H42IN2O4- |

Molecular Weight |

609.6 g/mol |

IUPAC Name |

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-[2-(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)ethyl]azanium;iodide |

InChI |

InChI=1S/C29H42N2O4.HI/c1-27(2)21-23(22-28(3,4)30(27)34)17-18-31(5,6)19-20-35-26(32)29(33,24-13-9-7-10-14-24)25-15-11-8-12-16-25;/h7-16,23,33H,17-22H2,1-6H3;1H/p-1 |

InChI Key |

HTGOVEPBTLRBKO-UHFFFAOYSA-M |

SMILES |

CC1(CC(CC(N1[O-])(C)C)CC[N+](C)(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[I-] |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)CC[N+](C)(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[I-] |

Synonyms |

methacyne |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Methacyne (Metacycline) with other tetracycline-class antibiotics and structurally or functionally related compounds, based on regulatory, pharmacological, and chemical data from the evidence.

Structural and Functional Comparison

Key Findings :

- This compound/Metacycline shares the tetracycline backbone but lacks specific structural details in the evidence. Its regulatory status aligns with other tetracyclines, reflecting comparable safety profiles and prescription requirements .

Pharmacological and Regulatory Comparison

- This compound vs. Methaqualone: While both contain "metha-" prefixes, Methaqualone (a sedative-hypnotic) is unrelated pharmacologically.

- This compound vs. Methicillin : Methicillin (a β-lactam antibiotic) targets cell wall synthesis, contrasting with this compound’s ribosomal inhibition. Methicillin is obsolete due to methicillin-resistant Staphylococcus aureus (MRSA), whereas tetracyclines like this compound retain utility against some resistant strains .

Clinical and Research Context

No direct clinical trial data for this compound are provided in the evidence. However, tetracyclines are extensively studied:

- Efficacy: Tetracyclines are first-line treatments for acne, Lyme disease, and zoonotic infections. This compound’s efficacy likely overlaps with older tetracyclines but may lack the enhanced bioavailability seen in doxycycline or minocycline .

- Resistance : Tetracycline-specific resistance genes (tet efflux pumps, ribosomal protection) reduce this compound’s utility in regions with high resistance prevalence. This parallels challenges seen with other tetracyclines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.